(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry and drug discovery. This compound is also known as GSK-3 inhibitor and is widely used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves the inhibition of GSK-3, which is a serine/threonine protein kinase that plays a critical role in the regulation of various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, and cell survival. Inhibition of GSK-3 by (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one leads to the activation of various signaling pathways, which can have therapeutic implications in various diseases such as cancer, Alzheimer's disease, and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been extensively studied in laboratory experiments. This compound has been shown to have inhibitory effects on GSK-3, which can lead to the activation of various signaling pathways involved in cell growth, differentiation, and apoptosis. Additionally, (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to have anti-inflammatory effects, which can have therapeutic implications in various diseases such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments include its potential applications in various areas such as medicinal chemistry and drug discovery. Additionally, this compound has been extensively studied in laboratory experiments, which has provided valuable insights into its mechanism of action and potential therapeutic applications.
The limitations of using (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments include its potential toxicity and side effects. Additionally, this compound may not be suitable for all types of experiments, and its efficacy may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. These include:
1. Development of new GSK-3 inhibitors with improved efficacy and safety profiles.
2. Investigation of the therapeutic potential of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in various diseases such as cancer, Alzheimer's disease, and diabetes.
3. Study of the mechanism of action of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in various cellular processes.
4. Investigation of the potential side effects and toxicity of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments.
5. Development of new methods for the synthesis and purification of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
In conclusion, (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry and drug discovery. This compound has been extensively studied in laboratory experiments, which has provided valuable insights into its mechanism of action, biochemical and physiological effects, and future directions for research.
Synthesemethoden
The synthesis of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves a multi-step process that includes the reaction of piperidine with 4-chloropyridine, followed by the reaction with 2-thiophenecarboxaldehyde and then the reaction with ethyl acetoacetate. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
The (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one compound has been widely used in scientific research due to its potential applications in various areas such as medicinal chemistry and drug discovery. This compound has been shown to have inhibitory effects on glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
(E)-1-(3-pyridin-4-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(6-5-16-4-2-12-22-16)19-11-1-3-15(13-19)21-14-7-9-18-10-8-14/h2,4-10,12,15H,1,3,11,13H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDNJJVXNROKM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.